Structural Differentiation from 4-(5-Oxazolyl)benzohydrazide: Amidoxime vs. Hydrazide Pharmacophore
N-Hydroxy-4-(1,3-oxazol-5-yl)benzene-1-carboximidamide (target compound) and 4-(5-oxazolyl)benzohydrazide (CAS 886362-14-7) share the same molecular formula (C10H9N3O2) and molecular weight (203.2 g/mol) but differ critically in the terminal functional group: the target compound bears an N-hydroxycarboximidamide (amidoxime) moiety, while the hydrazide analog carries a carbohydrate (–CONHNH2) group . The amidoxime group provides a bidentate metal-chelating motif (N–O and N–H donors) capable of coordinating the heme iron in IDO1 and other metalloenzymes, whereas the hydrazide group lacks the N-hydroxy oxygen required for this coordination geometry [1].
| Evidence Dimension | Functional group identity and metal-chelating capability |
|---|---|
| Target Compound Data | N-hydroxycarboximidamide (–C(=NOH)NH2); bidentate N,O-chelator |
| Comparator Or Baseline | 4-(5-Oxazolyl)benzohydrazide (–CONHNH2); O,N-chelator without N–OH |
| Quantified Difference | Structural class distinction: amidoxime vs. hydrazide; no head-to-head assay data identified |
| Conditions | Structural comparison based on SMILES: target (C1=CC(=CC=C1C2=CN=CO2)C(=NO)N) vs. hydrazide (C1=CC(=CC=C1C2=CN=CO2)C(=O)NN) |
Why This Matters
The amidoxime pharmacophore is the recognized zinc- and heme-binding motif in the IDO1 inhibitor patent literature; selecting the hydrazide analog for IDO1 studies would introduce a fundamentally different metal-coordination mode and is not a valid functional substitute.
- [1] Incyte Corporation. N-hydroxyamidinoheterocycles as modulators of indoleamine 2,3-dioxygenase. US Patent 8,507,541 B2. 2013. View Source
